(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride
Overview
Description
Scientific Research Applications
Molecular Interactions and Mechanistic Insights
Studies have explored the molecular interactions of related compounds, elucidating their binding mechanisms to receptors, which are crucial for developing targeted therapies. For example, research on cannabinoid receptor antagonists revealed insights into conformer stability and receptor binding, providing a foundation for designing receptor-specific drugs (Shim et al., 2002).
Pharmacokinetics and Metabolism
The pharmacokinetic profiles, including metabolism and excretion pathways of structurally related compounds, have been thoroughly investigated. These studies are vital for understanding the bioavailability, efficacy, and safety of potential therapeutic agents. An example includes the comprehensive pharmacokinetic analysis of a dipeptidyl peptidase IV inhibitor, offering insights into drug design and development (Sharma et al., 2012).
Chemical Synthesis and Analytical Approaches
Advancements in the synthesis of complex molecules provide the groundwork for developing new drugs with improved therapeutic profiles. Research on the linear synthesis of derivatives aimed at therapeutic applications illustrates the innovative approaches to chemical synthesis and potential drug discovery (Abbasi et al., 2019).
Potential Therapeutic Applications
The exploration of therapeutic potentials, such as antiprotozoal activities, showcases the relevance of these compounds in addressing global health challenges. Studies have identified derivatives with promising antiprotozoal activities, highlighting the potential for new treatments against infectious diseases (Ansari et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;/h9,11H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMWJRAHCFFUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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